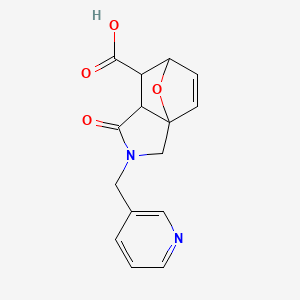
(3aS,6R)-1-oxo-2-(pyridin-3-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,6R)-1-oxo-2-(pyridin-3-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C15H14N2O4 and its molecular weight is 286.287. The purity is usually 95%.
BenchChem offers high-quality (3aS,6R)-1-oxo-2-(pyridin-3-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,6R)-1-oxo-2-(pyridin-3-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Reactivity
The compound belongs to a class of chemicals characterized by complex cyclic structures, including an epoxyisoindole core and a pyridinylmethyl group. Such structures are often studied for their unique reactivity and potential as intermediates in the synthesis of complex molecules. For instance, the reactivity of epoxyisoindoles towards nucleophilic cleavage and subsequent transformations could be exploited in synthesizing new molecular entities with potential biological activities (Toze et al., 2013).
Coordination Chemistry and Polymer Formation
Compounds with pyridinyl groups are known to participate in coordination chemistry, forming coordination polymers with metals. The presence of a pyridin-3-ylmethyl group in the molecule may allow it to act as a ligand, coordinating with metal ions to form novel metal-organic frameworks (MOFs). These MOFs have applications in gas storage, catalysis, and as materials for electronic devices (Ghosh, Savitha, & Bharadwaj, 2004).
Synthesis of Natural Products and Complex Molecules
The structural complexity and reactivity of such compounds make them valuable intermediates in the synthesis of natural product analogs and other complex organic molecules. The ability to undergo various chemical transformations, such as esterification, amidation, and epoxidation, underscores their utility in constructing diverse molecular architectures. This versatility is crucial for synthesizing compounds with potential therapeutic uses or novel materials with unique properties (Nadirova et al., 2019).
Photophysical Properties
The incorporation of pyridinyl groups and the epoxyisoindole core into larger molecular frameworks can influence the photophysical properties of the resulting compounds. Such structures may find applications in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, or as fluorescent markers in biological research. The study of their photophysical properties can lead to advances in materials science and bioimaging technologies (Sivakumar et al., 2011).
Propriétés
IUPAC Name |
4-oxo-3-(pyridin-3-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-13-12-11(14(19)20)10-3-4-15(12,21-10)8-17(13)7-9-2-1-5-16-6-9/h1-6,10-12H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADYJQNJLLWXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CC4=CN=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6R)-1-oxo-2-(pyridin-3-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2734317.png)
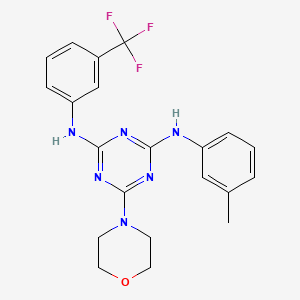
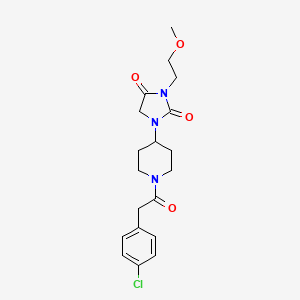
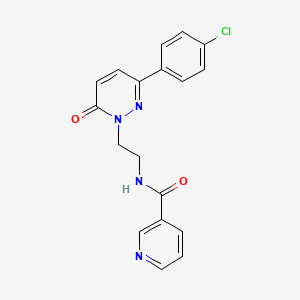
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide](/img/structure/B2734325.png)
![1-{[4-(tert-butyl)phenyl]sulfonyl}-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2734326.png)

![N-(2-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2734330.png)
![4-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2734331.png)
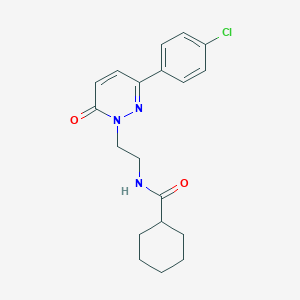
![[3-(1H-Pyrazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2734334.png)

![2-Chloro-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2734336.png)
![(Z)-ethyl 2-((3-fluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2734338.png)